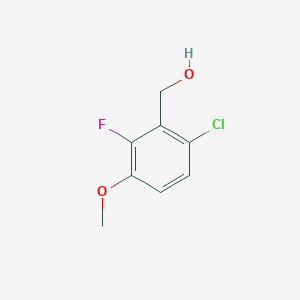

6-Chloro-2-fluoro-3-methoxybenzyl alcohol

Description

BenchChem offers high-quality 6-Chloro-2-fluoro-3-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-3-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTGASKCWTWLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 2 Fluoro 3 Methoxybenzyl Alcohol and Its Precursors

Regioselective and Stereoselective Synthetic Pathways to 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol

The primary challenge in synthesizing 6-chloro-2-fluoro-3-methoxybenzyl alcohol lies in achieving the desired substitution pattern on the aromatic ring with high regioselectivity. A plausible and efficient synthetic route commences with a suitably substituted benzene (B151609) derivative, which is then functionalized to introduce the required hydroxymethyl group.

A key precursor for this synthesis is 6-chloro-2-fluoro-3-methoxybenzaldehyde (B37438). The final step in the synthesis of the target benzyl (B1604629) alcohol is the reduction of this aldehyde. This transformation is typically achieved with high efficiency using reducing agents such as sodium borohydride. sci-hub.seorganic-chemistry.org The reaction is generally carried out in an alcoholic solvent, like methanol (B129727) or ethanol, and proceeds under mild conditions with excellent yield. ugm.ac.id

The synthesis of the crucial aldehyde intermediate, 6-chloro-2-fluoro-3-methoxybenzaldehyde, likely starts from 1-chloro-3-fluoro-2-methoxybenzene. The introduction of the formyl group at the 6-position can be accomplished through formylation reactions. Common methods for the formylation of aromatic compounds include the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.comorganic-chemistry.orgthieme-connect.de

In the context of 1-chloro-3-fluoro-2-methoxybenzene, the directing effects of the existing substituents (chloro, fluoro, and methoxy (B1213986) groups) are crucial for achieving the desired regioselectivity in the formylation step. The interplay of electronic and steric effects of these groups will guide the incoming formyl group to the correct position on the aromatic ring.

Electrochemical Synthesis Approaches to Halogenated Benzyl Alcohols

Electrochemical methods offer a green and efficient alternative for the synthesis of benzyl alcohols. acs.orgorganic-chemistry.org These methods can be applied to the reduction of halogenated benzaldehydes to their corresponding alcohols. The electrochemical reduction of carbonyl compounds can proceed via direct electron transfer at the cathode, followed by protonation, or through mediated processes. organic-chemistry.org This approach avoids the use of stoichiometric reducing agents, minimizing waste generation. researchgate.netfigshare.com

The electrochemical oxidation of substituted toluenes can also be a viable route to the corresponding benzyl alcohols, although controlling the oxidation to stop at the alcohol stage without proceeding to the aldehyde or carboxylic acid can be challenging. Recent advancements in electrode materials and reaction conditions have improved the selectivity of these transformations.

Chemo- and Regioselective Control in Aromatic Ring Functionalization

Achieving the desired substitution pattern in polysubstituted benzenes is a central theme in organic synthesis. The synthesis of 6-chloro-2-fluoro-3-methoxybenzyl alcohol is a prime example where chemo- and regioselectivity are paramount. The directing effects of the substituents on the aromatic ring play a critical role in electrophilic aromatic substitution reactions, such as formylation.

For the precursor 1-chloro-3-fluoro-2-methoxybenzene, the methoxy group is a strong activating group and an ortho-, para-director. The fluorine and chlorine atoms are deactivating groups but are also ortho-, para-directors. The combined influence of these groups, along with steric hindrance, will determine the position of the incoming electrophile during formylation. Ortho-lithiation, directed by one of the existing functional groups, can provide a powerful tool for achieving high regioselectivity in the introduction of the formyl group. thieme-connect.de

Convergent and Divergent Strategies for Building the Benzyl Alcohol Core

While a linear synthesis approach is common for molecules like 6-chloro-2-fluoro-3-methoxybenzyl alcohol, convergent and divergent strategies can offer advantages in terms of efficiency and the generation of molecular diversity.

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final steps. For this specific target, a convergent approach is less obvious but could potentially involve the coupling of a pre-functionalized aromatic piece with a side chain.

A divergent synthesis approach could start from a common intermediate that is then elaborated into a variety of related compounds. For instance, 6-chloro-2-fluoro-3-methoxybenzaldehyde could serve as a key intermediate that can be converted not only to the benzyl alcohol but also to other derivatives by modifying the aldehyde group. This strategy is particularly useful in drug discovery for creating libraries of related compounds for structure-activity relationship studies.

Exploration of Catalytic Approaches in the Synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules. The synthesis of 6-chloro-2-fluoro-3-methoxybenzyl alcohol and its derivatives can benefit significantly from various catalytic approaches.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ring Elaboration

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the elaboration of the aryl ring in the synthesis of precursors to 6-chloro-2-fluoro-3-methoxybenzyl alcohol. For instance, the synthesis of the precursor 1-chloro-3-fluoro-2-methoxybenzene itself could involve transition metal-catalyzed reactions.

A patent for the synthesis of 1-chloro-3-methoxy-5-methylbenzene (B1355040) describes the reaction of 1-chloro-3-halogenotoluene with sodium methoxide, which could be adapted for the synthesis of related methoxy-substituted aromatics. researchgate.net

Furthermore, a patent for the preparation of a more complex molecule containing the 6-(3-chloro-2-fluorobenzyl) moiety describes the use of 3-chloro-2-fluoro benzyl bromide as a starting material in a process involving a zinc-mediated reaction. google.com This highlights the utility of halogenated benzyl derivatives as building blocks in transition metal-catalyzed coupling reactions.

Organocatalytic Transformations for Functional Group Introduction

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for transition metals. In the context of 6-chloro-2-fluoro-3-methoxybenzyl alcohol, organocatalysis could be employed for the enantioselective reduction of the corresponding aldehyde to produce a chiral benzyl alcohol. Chiral organocatalysts, such as those based on imidazolidinones, can facilitate the transfer hydrogenation of unsaturated aldehydes, including benzaldehydes, using mild reducing agents like Hantzsch esters. princeton.edu

Organocatalysis can also be applied to other transformations, such as the introduction of functional groups onto the aromatic ring or the side chain. acs.orgnih.govnih.govacs.org The development of new organocatalytic methods continues to expand the toolkit for the synthesis of complex organic molecules with high levels of stereocontrol.

Biocatalytic Routes to Substituted Benzyl Alcohols

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity, which are often difficult to achieve with conventional chemical methods. mdpi.com The synthesis of substituted benzyl alcohols, including analogs of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol, can be effectively accomplished through the biocatalytic reduction of the corresponding substituted benzaldehydes. tandfonline.com

This transformation is frequently catalyzed by nicotinamide-dependent dehydrogenases (E.C. 1.1.1) or crude enzyme extracts from various plant and microbial sources. tandfonline.com A significant advantage of this approach is the use of renewable and inexpensive biocatalysts, such as aqueous extracts from vegetable wastes. researchgate.netscielo.org.mx Research has demonstrated the efficacy of enzyme sources from capulin seeds, mamey seeds, and bean pods for the reduction of benzaldehyde (B42025) to benzyl alcohol. researchgate.netscielo.org.mx The conversion efficiency is influenced by the electronic and steric properties of the substituents on the benzaldehyde ring. tandfonline.com For instance, studies using reductase enzymes from various bean types showed high conversion rates (83-100%) for 2- and 4-fluorobenzaldehyde. tandfonline.com

The use of whole-cell biocatalysts in aqueous or two-phase systems also presents a viable strategy, helping to overcome the low water solubility of substrates like benzaldehyde. mdpi.com This methodology avoids the use of toxic metallic reducing agents and allows for the potential reuse of biological residues as fertilizers, aligning with green chemistry principles. researchgate.netscielo.org.mx

Table 1: Biocatalytic Reduction of Benzaldehyde using Various Plant Waste Extracts

| Biocatalyst Source | Conversion to Benzyl Alcohol (%) |

|---|---|

| Capulin Seeds | 86% |

| Mamey Seeds | 77% |

| Bean Pods | 54% |

| Chive Leaves | 45% |

| Avocado Seed | 17% |

Data sourced from studies on the use of vegetable wastes as enzyme sources. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol Analogs

The integration of green chemistry principles into the synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol and its analogs is crucial for minimizing environmental impact. jocpr.com This involves the strategic use of benign solvents, maximizing atom economy, and exploring alternative energy sources to drive chemical reactions. primescholars.com

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as reaction solvents. organic-chemistry.org For the synthesis of benzyl alcohol analogs, several methodologies have been developed that utilize water as the solvent or are conducted under solvent-free conditions.

A novel, metal-free method involves the coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with water under reflux or microwave conditions to produce a diverse range of benzyl alcohols in high yields. organic-chemistry.orgthieme-connect.com This approach is environmentally friendly as it avoids organic solvents and metal catalysts. organic-chemistry.org

Solvent-free aerobic oxidation of benzyl alcohol derivatives offers another green alternative. mdpi.com Using catalysts like palladium oxide supported on ceria nanorods, various benzyl alcohols can be converted to their corresponding aldehydes with good conversion and high selectivity, with oxygen from the air serving as the oxidant. mdpi.comacs.org Such solvent-free reactions are highly compatible with the need for a low environmental footprint in industrial processes. mdpi.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition reactions, are preferred as they minimize the generation of byproducts and waste. jocpr.com

Traditional routes to benzyl alcohols, such as the hydrolysis of benzyl chloride, often involve the use of bases like sodium carbonate, leading to the formation of salt waste and large volumes of aqueous liquors that require disposal. google.com The Cannizzaro reaction, which involves the disproportionation of an aldehyde to an alcohol and a carboxylic acid, is a classic example of a reaction with poor atom economy, as 50% of the substrate is converted to a byproduct. primescholars.comyoutube.com

In contrast, modern synthetic strategies focus on maximizing atom efficiency. For example, the benzylation of phenols using benzyl alcohol instead of benzyl chloride is a more atom-economical route, with water being the only byproduct. researchgate.net Similarly, the synthesis of ibuprofen (B1674241) developed by the BHC Company improved atom utilization from 40% to 77% by redesigning the synthetic pathway, showcasing the power of applying atom economy principles. rsc.org Designing a synthetic route for 6-Chloro-2-fluoro-3-methoxybenzyl alcohol that maximizes the incorporation of atoms from its precursors is a key objective for sustainable production.

Harnessing light or electrical energy to drive chemical reactions provides a sustainable alternative to conventional methods that often rely on harsh reagents and conditions.

Photochemical Synthesis: Visible-light-mediated photochemical oxidation presents a green and efficient method for transformations involving benzyl alcohols. acs.org Using organic dyes like Eosin Y as a metal-free photocatalyst and molecular oxygen as the oxidant, various benzyl alcohols can be selectively oxidized to the corresponding aldehydes or ketones under mild conditions. organic-chemistry.orgacs.org This approach offers excellent functional group tolerance, high chemoselectivity, and is scalable for gram-scale synthesis. acs.orgacs.org The mechanism typically involves a hydrogen atom transfer (HAT) process from the alcohol to the excited state of the photocatalyst. acs.org

Electrochemical Synthesis: Electrocatalysis is recognized as a green method for organic synthesis, utilizing renewable electricity to drive reactions in aqueous media. nih.govrsc.org The electrochemical oxidation of benzyl alcohol and its derivatives to produce valuable chemicals like benzaldehyde is a promising alternative to traditional oxidation techniques that use stoichiometric amounts of hazardous oxidants like potassium permanganate. rsc.orgmdpi.com This method can be highly selective, preventing the overoxidation of the alcohol to carboxylic acid. rsc.org Recent advancements include the development of three-phase "organic-solid-water" (OSW) systems that allow for the efficient electrooxidation of concentrated benzyl alcohol, leading to the direct production of high-purity products without complex purification steps. nih.govazom.com

Table 2: Comparison of Sustainable Synthesis Methodologies for Benzyl Alcohol Derivatives

| Methodology | Energy Source | Key Features | Advantages |

|---|---|---|---|

| Biocatalysis | Ambient Temp. | Uses enzymes/whole cells | High selectivity, mild conditions, renewable catalysts. tandfonline.com |

| Aqueous/Solvent-Free | Thermal/Microwave | Replaces organic solvents with water or no solvent | Reduced VOCs, environmentally benign. thieme-connect.commdpi.com |

| Photochemical | Visible Light | Employs photocatalysts (e.g., Eosin Y) and O₂ | Metal-free, mild conditions, high chemoselectivity. acs.orgacs.org |

| Electrochemical | Electricity | Uses electrodes to drive oxidation/reduction | Avoids chemical oxidants, high efficiency, clean. rsc.orgmdpi.com |

Elucidation of Reaction Chemistry and Derivatization Strategies for 6 Chloro 2 Fluoro 3 Methoxybenzyl Alcohol

Functional Group Transformations of the Hydroxyl and Aromatic Moieties in 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol

The chemical behavior of 6-chloro-2-fluoro-3-methoxybenzyl alcohol is characterized by the reactivity of its primary alcohol function and the substituted benzene (B151609) ring. These sites allow for a variety of transformations, leading to a range of derivatives.

Oxidation Reactions of the Benzylic Alcohol Functionality

The primary alcohol group of 6-chloro-2-fluoro-3-methoxybenzyl alcohol can be readily oxidized to the corresponding aldehyde, 6-chloro-2-fluoro-3-methoxybenzaldehyde (B37438). This transformation is a common and crucial step in the synthesis of various organic compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Commonly used oxidizing agents for the conversion of benzyl (B1604629) alcohols to aldehydes include chromium (VI)-based reagents, such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as other reagents like manganese dioxide (MnO2) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base). The reaction generally proceeds with high yield, and under carefully controlled conditions, over-oxidation to the carboxylic acid can be avoided.

The mechanism of oxidation, particularly with chromate reagents, is believed to involve the formation of a chromate ester intermediate, followed by a rate-determining hydride transfer from the benzylic carbon to the chromium atom.

Table 1: Oxidation of Substituted Benzyl Alcohols

| Oxidizing Agent | Substrate | Product | Comments |

| Pyridinium Dichromate (PDC) | Substituted Benzyl Alcohols | Corresponding Aldehydes | Reaction rate is dependent on the concentrations of the substrate, oxidant, and acid. |

| Acidified Dichromate | para-substituted Benzyl Alcohols | Corresponding Aldehydes | Electron-releasing substituents accelerate the oxidation process, while electron-withdrawing substituents retard it. semanticscholar.orgorientjchem.org |

| Cr(VI)-6-methylquinoline complex | Benzyl Alcohol and derivatives | Corresponding Aldehydes | Electron-donating substituents accelerated the reaction rate, whereas electron acceptor groups retarded the reaction rate. semanticscholar.org |

| Hypochlorite | Benzyl Alcohol | Benzaldehyde (B42025) | The reaction shows first-order dependence on both substrate and oxidant. |

| N-Chlorosuccinimide (NCS) | Benzyl Alcohol | Benzaldehyde | The reaction is first order with respect to benzyl alcohol and NCS, and fractional order with respect to acid. |

Nucleophilic Substitution Reactions on the Aromatic Ring and Benzylic Position

Nucleophilic substitution reactions can potentially occur at two sites in 6-chloro-2-fluoro-3-methoxybenzyl alcohol: the benzylic carbon and the aromatic ring.

Benzylic Position: The benzylic alcohol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution at the benzylic carbon. For instance, reaction with thionyl chloride (SOCl2) or a phosphorus halide (e.g., PBr3) would yield the corresponding benzyl chloride or bromide. These benzylic halides are then susceptible to attack by a wide range of nucleophiles, including cyanides, azides, alkoxides, and amines, to afford a variety of substituted derivatives.

Aromatic Ring: Nucleophilic aromatic substitution (SNAr) on the benzene ring of 6-chloro-2-fluoro-3-methoxybenzyl alcohol is also a possibility. The presence of electron-withdrawing fluorine and chlorine atoms can activate the ring towards nucleophilic attack. For an SNAr reaction to occur, a strong nucleophile is typically required, and the reaction is facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group. In this molecule, both the chloro and fluoro groups are potential leaving groups. The relative ease of displacement would depend on the specific nucleophile and reaction conditions. Generally, fluoride (B91410) is a better leaving group in SNAr reactions than chloride due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of 6-chloro-2-fluoro-3-methoxybenzyl alcohol is subject to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

The substituents on the ring are:

-Cl (Chloro): Ortho, para-directing and deactivating.

-F (Fluoro): Ortho, para-directing and deactivating.

-OCH3 (Methoxy): Ortho, para-directing and strongly activating.

-CH2OH (Hydroxymethyl): Ortho, para-directing and weakly activating.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C5. The methoxy (B1213986) group at C3 strongly directs to its ortho positions (C2 and C4) and its para position (C6). The C2 and C6 positions are already substituted. Therefore, the primary site of electrophilic attack is expected to be the C4 position, which is ortho to the methoxy group and para to the chloro group. The C5 position is sterically hindered by the adjacent chloro group at C6.

Therefore, electrophilic substitution reactions on 6-chloro-2-fluoro-3-methoxybenzyl alcohol are predicted to yield predominantly the 4-substituted product.

Mechanistic Investigations of Substitution and Addition Reactions on 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol

A deeper understanding of the reactivity of 6-chloro-2-fluoro-3-methoxybenzyl alcohol requires an examination of the reaction mechanisms and the influence of its substituents on reaction rates and pathways.

Role of Halogen and Methoxy Substituents in Reactivity and Selectivity

The halogen and methoxy substituents play a crucial role in modulating the reactivity and selectivity of the molecule.

The methoxy group is strongly electron-donating through resonance (+R) and weakly electron-withdrawing through induction (-I). The resonance effect is dominant, making the methoxy group a strong activator and an ortho, para-director for electrophilic aromatic substitution.

Steric Effects: The substituents at the 2, 3, and 6 positions create a sterically hindered environment around the aromatic ring, which can influence the approach of reagents and the stability of transition states. This steric hindrance can affect the regioselectivity of substitution reactions.

In nucleophilic aromatic substitution, the electron-withdrawing nature of the halogens is critical for stabilizing the negatively charged Meisenheimer intermediate that is formed during the reaction. The methoxy group, being electron-donating, would disfavor the formation of this intermediate if it were positioned to destabilize the negative charge through resonance.

Theoretical and Computational Chemistry Studies on 6 Chloro 2 Fluoro 3 Methoxybenzyl Alcohol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like 6-chloro-2-fluoro-3-methoxybenzyl alcohol can be meticulously examined. These computational methods allow for the elucidation of its electronic structure, which in turn governs its reactivity and physical characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 6-chloro-2-fluoro-3-methoxybenzyl alcohol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be instrumental in predicting its optimal molecular geometry. These calculations would define bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Table 1: Predicted Geometrical Parameters for a Substituted Benzyl (B1604629) Alcohol (Illustrative) This table is illustrative and based on general knowledge of DFT calculations on similar molecules, as specific data for 6-chloro-2-fluoro-3-methoxybenzyl alcohol is not available in the provided search results.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| C-C-O (alcohol) Bond Angle | ~110° |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

Effects of Halogen and Methoxy (B1213986) Substituents on Electron Distribution and Reactivity

The electronic character of the benzene (B151609) ring in 6-chloro-2-fluoro-3-methoxybenzyl alcohol is significantly influenced by its substituents: a chloro group, a fluoro group, and a methoxy group. Both chlorine and fluorine are halogens and are generally considered to be electron-withdrawing through the inductive effect due to their high electronegativity. However, they can also donate electron density to the aromatic ring via resonance (mesomeric effect) due to the presence of lone pairs of electrons.

The methoxy group (-OCH3) is a strong electron-donating group through resonance, which tends to increase the electron density on the aromatic ring, particularly at the ortho and para positions. However, the oxygen atom is also electronegative, leading to an electron-withdrawing inductive effect. In the case of 6-chloro-2-fluoro-3-methoxybenzyl alcohol, the interplay of these effects from the three substituents will create a unique electron distribution map on the aromatic ring. This distribution is critical in determining the molecule's reactivity towards electrophilic and nucleophilic reagents. For instance, the positions on the ring that are most susceptible to electrophilic attack can be predicted by identifying regions of highest electron density.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For 6-chloro-2-fluoro-3-methoxybenzyl alcohol, a smaller HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. For example, the regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, while the regions with LUMO localization are prone to nucleophilic attack. DFT calculations can provide detailed visualizations and energy levels of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative and based on general knowledge of FMO analysis on similar aromatic compounds, as specific data for 6-chloro-2-fluoro-3-methoxybenzyl alcohol is not available in the provided search results.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Dynamics Simulations of Intermolecular Interactions Involving 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or within a larger molecular assembly. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

Solvent Effects on Reactivity and Conformation

The choice of solvent can have a profound impact on the reactivity and conformational preferences of a molecule. frontiersin.orgcdnsciencepub.com MD simulations can be used to model 6-chloro-2-fluoro-3-methoxybenzyl alcohol in various solvents to understand how solvent molecules arrange themselves around the solute and how these interactions influence its behavior. For example, in a protic solvent like water, hydrogen bonding between the solvent and the hydroxyl group of the alcohol would be a dominant interaction, potentially stabilizing certain conformations. In contrast, in an aprotic solvent, other types of intermolecular forces, such as dipole-dipole interactions, would be more significant.

These simulations can provide information on the solvation free energy, which is a measure of how favorably a molecule interacts with the solvent. Changes in the conformational landscape of 6-chloro-2-fluoro-3-methoxybenzyl alcohol upon solvation can also be monitored, revealing how the solvent can shift the equilibrium between different conformers. Studies on benzyl alcohol and its derivatives have shown that hydrogen bonding with the solvent can significantly influence the average orientation of the aromatic ring. nih.gov

Host-Guest Interactions (e.g., in supramolecular systems)

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org In this context, 6-chloro-2-fluoro-3-methoxybenzyl alcohol could act as a "guest" molecule that binds to a larger "host" molecule. MD simulations are an invaluable tool for studying the dynamics and thermodynamics of such host-guest binding.

These simulations can be used to predict the preferred binding orientation of the guest within the host's cavity and to calculate the binding free energy, which quantifies the strength of the interaction. The simulations can also reveal the key intermolecular forces responsible for binding, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. While specific studies on the host-guest chemistry of 6-chloro-2-fluoro-3-methoxybenzyl alcohol are not available, research on chlorinated phenols has demonstrated their ability to form complexes, suggesting that this molecule could also participate in such interactions. google.com

Prediction of Spectroscopic Signatures of 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol via Computational Methods

Computational chemistry provides powerful tools for the prediction of various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are invaluable for structure elucidation, conformational analysis, and the interpretation of experimental data. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often in conjunction with different functionals and basis sets to achieve a balance between accuracy and computational cost. researchgate.netnanobioletters.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. nih.govresearchgate.net The typical workflow involves:

Geometry Optimization: The three-dimensional structure of 6-chloro-2-fluoro-3-methoxybenzyl alcohol is optimized to find its lowest energy conformation. This is a critical step as chemical shifts are highly sensitive to the molecular geometry.

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, which can be modeled using various continuum or explicit solvent models. researchgate.net For analogous molecules, a good agreement between theoretically calculated and experimentally observed NMR data has been reported. researchgate.net

Infrared (IR) Spectroscopy:

Computational methods can also simulate the IR spectrum of 6-chloro-2-fluoro-3-methoxybenzyl alcohol by calculating its vibrational frequencies. The process generally includes:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This provides the harmonic vibrational frequencies and their corresponding intensities.

Scaling Factors: Since the harmonic approximation tends to overestimate vibrational frequencies, the calculated frequencies are often scaled by an empirical scaling factor to improve agreement with experimental data. nih.gov

The predicted IR spectrum can aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequencies for the O-H group of the alcohol, the C-O of the ether, and the aromatic C-H and C-C bonds can be predicted.

Below is an interactive data table illustrating the type of data that would be generated from such computational predictions for 6-chloro-2-fluoro-3-methoxybenzyl alcohol. Please note that these are representative values and not from a specific published study on this exact molecule.

| Spectroscopic Data | Predicted Value | Notes |

| ¹H NMR Chemical Shift (ppm) | ||

| Ar-H | 6.8 - 7.5 | Aromatic protons, specific shifts depend on substitution pattern. |

| -CH₂OH | ~4.7 | Methylene (B1212753) protons of the benzyl alcohol. |

| -OCH₃ | ~3.9 | Methyl protons of the methoxy group. |

| -OH | Variable | Dependent on solvent and concentration. |

| ¹³C NMR Chemical Shift (ppm) | ||

| Ar-C | 110 - 160 | Aromatic carbons, with significant variation due to substituents. |

| -CH₂OH | ~65 | Methylene carbon of the benzyl alcohol. |

| -OCH₃ | ~56 | Methyl carbon of the methoxy group. |

| Vibrational Frequencies (cm⁻¹) | ||

| O-H stretch | ~3400 | Broad band indicative of the alcohol hydroxyl group. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Stretching vibrations of the methylene and methyl C-H bonds. |

| C-O stretch (ether) | 1200 - 1275 | Asymmetric stretching of the aryl-alkyl ether. |

| C-F stretch | 1000 - 1400 | Carbon-fluorine stretching vibration. |

| C-Cl stretch | 600 - 800 | Carbon-chlorine stretching vibration. |

Computational Analysis of Reaction Mechanisms Pertinent to 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol Synthesis and Derivatization

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and reaction pathways. nih.gov This allows for a deeper understanding of reaction kinetics and thermodynamics, which can aid in optimizing reaction conditions and predicting the feasibility of synthetic routes.

Synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol:

A plausible synthetic route to 6-chloro-2-fluoro-3-methoxybenzyl alcohol involves the reduction of the corresponding benzaldehyde (B42025), 6-chloro-2-fluoro-3-methoxybenzaldehyde (B37438). Computational studies can model this reduction, for example, with a reducing agent like sodium borohydride. Such a study would involve:

Mapping the potential energy surface of the reaction.

Locating the transition state for the hydride attack on the carbonyl carbon.

Calculating the activation energy, which provides insight into the reaction rate.

Derivatization Reactions:

Computational analysis can also be applied to predict the outcomes and understand the mechanisms of derivatization reactions of 6-chloro-2-fluoro-3-methoxybenzyl alcohol. For instance, the formation of an ether or ester at the benzylic alcohol position is a common derivatization.

A computational study of such a reaction, for example, the reaction with an acyl chloride to form an ester, could reveal:

The preferred site of reaction and potential side products.

The influence of the electronic properties of the substituents on the benzene ring on the reaction rate.

The catalytic effect of a base, if used in the reaction.

While specific computational studies on the reaction mechanisms involving 6-chloro-2-fluoro-3-methoxybenzyl alcohol are not documented in the literature, the methodologies are well-established and would provide significant insights into its synthesis and reactivity.

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Fluoro 3 Methoxybenzyl Alcohol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. A combined analysis using ¹H, ¹³C, ¹⁹F, and various 2D NMR techniques would be essential for the unambiguous assignment of all signals and for understanding the compound's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (—CH₂OH), the hydroxyl proton (—OH), and the methoxy (B1213986) protons (—OCH₃).

Aromatic Region: The benzene (B151609) ring has two remaining protons. Due to the varied electronic effects of the substituents (electron-withdrawing chloro and fluoro groups, and electron-donating methoxy group), these protons will appear as distinct doublets in the aromatic region, likely between δ 6.5 and 7.5 ppm.

Benzylic Protons (—CH₂OH): The two protons on the carbon adjacent to the aromatic ring are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of δ 4.5–4.8 ppm.

Hydroxyl Proton (—OH): This proton's chemical shift is variable and depends on concentration, solvent, and temperature. It would likely appear as a broad singlet or a triplet (if coupled to the benzylic protons).

Methoxy Protons (—OCH₃): The three protons of the methoxy group are chemically equivalent and will produce a sharp singlet, typically around δ 3.8–4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule.

Aromatic Carbons: Six signals are expected for the carbons of the benzene ring. The carbons directly bonded to the electronegative F and Cl atoms will be significantly affected. The C-F bond will show a large one-bond coupling constant (¹JCF), while the C-Cl bond will also have a characteristic chemical shift. The carbon bearing the methoxy group (C-O) will be shifted downfield.

Benzylic Carbon (—CH₂OH): This carbon signal is anticipated in the δ 60–65 ppm range.

Methoxy Carbon (—OCH₃): The methoxy carbon typically appears around δ 55–60 ppm.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. A single resonance is expected for the fluorine atom attached to the aromatic ring. Its chemical shift will be influenced by the adjacent chloro and methoxy groups.

2D NMR Techniques: To confirm the assignments from 1D spectra, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily confirming the connectivity between the two aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the CH₂, OCH₃, and aromatic C-H groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could provide insights into the preferred conformation of the benzyl (B1604629) alcohol group relative to the plane of the aromatic ring by showing spatial correlations between the benzylic protons and the protons on the methoxy group or the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro-2-fluoro-3-methoxybenzyl alcohol Note: These are estimated values based on typical substituent effects. Actual experimental values may vary.

Interactive Data Table

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1-CH₂OH | 4.7 | 62 | Benzylic methylene group |

| C1-CH₂OH | Variable | - | Hydroxyl proton |

| C2-F | - | 155-160 (d, ¹JCF ≈ 245 Hz) | Carbon directly attached to fluorine |

| C3-OCH₃ | 3.9 | 145-150 | Carbon attached to methoxy group |

| C3-OCH₃ | - | 56 | Methoxy carbon |

| C4-H | 7.0 (d) | 115-120 | Aromatic proton |

| C5-H | 7.2 (d) | 125-130 | Aromatic proton |

| C6-Cl | - | 130-135 | Carbon directly attached to chlorine |

6-Chloro-2-fluoro-3-methoxybenzyl alcohol is an achiral molecule and does not have stereoisomers (enantiomers or diastereomers). It lacks a stereocenter and does not exhibit geometric isomerism. However, if this alcohol were used as a synthon to create more complex molecules where the benzylic carbon becomes a stereocenter (e.g., through esterification with a chiral acid), the resulting products would be diastereomers. NMR spectroscopy would be a critical tool for identifying and characterizing such diastereomers, as they would exhibit distinct sets of NMR signals.

X-ray Crystallographic Studies of Crystalline Forms and Co-crystals of 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol and its Complexes

To date, no public X-ray crystallographic data for 6-chloro-2-fluoro-3-methoxybenzyl alcohol has been reported. Such studies would be invaluable for definitively determining its solid-state structure.

In the solid state, substituted benzyl alcohols are known to engage in various intermolecular interactions that dictate their crystal packing. For 6-chloro-2-fluoro-3-methoxybenzyl alcohol, the following interactions would be expected:

Hydrogen Bonding: The primary and strongest intermolecular interaction would be hydrogen bonding involving the hydroxyl group (—OH). The hydroxyl proton can act as a hydrogen-bond donor to an oxygen atom (from a hydroxyl or methoxy group) or a fluorine atom of a neighboring molecule, forming chains or dimeric motifs.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electronegative atom on an adjacent molecule.

π-π Stacking: The aromatic rings could stack upon one another, contributing to the stability of the crystal lattice.

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving aromatic or benzylic C-H groups as donors and oxygen or fluorine atoms as acceptors are also likely to be present, further stabilizing the crystal structure.

The conformation of the —CH₂OH group relative to the benzene ring is flexible. Computational studies on similar fluorinated benzyl alcohols suggest that intramolecular interactions, such as an OH···F hydrogen bond, can influence the preferred conformation. chemicalbook.com

X-ray crystallography would be a powerful tool for confirming the structure of synthetic intermediates and final products derived from 6-chloro-2-fluoro-3-methoxybenzyl alcohol. For example, if the alcohol is oxidized to the corresponding aldehyde or carboxylic acid, or used in an esterification reaction, single-crystal X-ray diffraction of the product could provide unambiguous proof of the transformation and reveal the new molecule's three-dimensional structure and packing.

Vibrational Spectroscopy (IR, Raman) for Bonding and Molecular Dynamics Insights into 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol

Expected IR and Raman Bands:

O-H Stretch: A strong, broad band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the alcohol.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000–3100 cm⁻¹ region. synquestlabs.com The aliphatic C-H stretches of the methylene (—CH₂) and methoxy (—OCH₃) groups are expected just below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce several bands in the 1400–1620 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the C-O stretching of the alcohol is expected in the 1000–1250 cm⁻¹ region. The C-O-C stretching of the methoxy ether linkage would also appear in this fingerprint region.

C-F and C-Cl Stretching: The C-F stretching vibration typically gives a strong band in the 1000–1400 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, generally between 600 and 800 cm⁻¹. nipne.ro

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending bands in the 675–900 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic ring. synquestlabs.com

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and help assign the vibrational frequencies observed in experimental IR and Raman spectra for related molecules. nipne.roresearchgate.netnipne.ro

Table 2: Predicted Characteristic Vibrational Frequencies for 6-Chloro-2-fluoro-3-methoxybenzyl alcohol Note: These are typical frequency ranges for the specified functional groups.

Interactive Data Table

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C stretch | 1400 - 1620 | Medium to Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-O stretch (alcohol) | 1000 - 1250 | Strong |

| C-Cl stretch | 600 - 800 | Medium to Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation for 6-Chloro-2-fluoro-3-methoxybenzyl alcohol

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise structural characterization of organic molecules such as 6-Chloro-2-fluoro-3-methoxybenzyl alcohol. This method provides exact mass measurements, enabling the determination of elemental compositions and offering profound insights into the molecule's fragmentation behavior under mass spectrometric conditions. The elucidation of these fragmentation pathways is crucial for the unequivocal identification of the compound and its potential derivatives or metabolites in complex matrices.

The analysis of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol (C₈H₈ClFO₂) by HRMS begins with the accurate measurement of its molecular ion. The theoretical monoisotopic mass of this compound is calculated to be 190.0197 Da. A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of a distinct isotopic pattern for the molecular ion peak [M]⁺• and its corresponding [M+2]⁺• peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, two peaks separated by 2 m/z units with a corresponding intensity ratio are expected, which serves as a primary diagnostic indicator for the presence of a single chlorine atom in the molecule. miamioh.edulibretexts.org

Upon ionization, typically through electron impact (EI), the molecular ion of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol undergoes a series of fragmentation events, yielding characteristic product ions. The fragmentation pathway can be logically deduced based on the stability of the resulting ions and neutral losses, a common practice in the structural analysis of aromatic and halogenated compounds.

A plausible fragmentation pathway for 6-Chloro-2-fluoro-3-methoxybenzyl alcohol is initiated by several key bond cleavages. One of the primary fragmentation routes for benzyl alcohols is the α-cleavage, involving the fission of the bond between the aromatic ring and the benzylic carbon. libretexts.org However, due to the stability of the aromatic ring, fragmentation is more likely to be initiated by the loss of substituents from the ring or the benzyl group.

A significant initial fragmentation step is often the loss of the hydroxyl radical (•OH) from the benzyl alcohol moiety, leading to the formation of a stable benzyl cation. Another common pathway for alcohols is the elimination of a water molecule (H₂O). libretexts.org For 6-Chloro-2-fluoro-3-methoxybenzyl alcohol, subsequent fragmentations would involve the loss of other functional groups. The loss of a methyl radical (•CH₃) from the methoxy group is a probable event. Furthermore, the cleavage of the chlorine atom (•Cl) or a hydrogen fluoride (B91410) (HF) molecule can also occur.

The detailed fragmentation cascade allows for the postulation of the structures of the major observed ions. The following table summarizes the proposed key fragments, their theoretical exact masses, and the corresponding neutral losses from the molecular ion.

| Fragment Ion (m/z) | Proposed Elemental Composition | Mass Difference from [M]⁺• | Plausible Neutral Loss |

| 190.0197 | [C₈H₈³⁵ClFO₂]⁺• | 0 | - |

| 173.0166 | [C₈H₅³⁵ClFO]⁺ | -17.0031 | •OH |

| 172.0327 | [C₈H₇³⁵ClFO]⁺• | -18.0106 | H₂O |

| 175.0248 | [C₇H₅³⁵ClFO]⁺ | -15.0235 | •CH₃ |

| 155.0275 | [C₈H₈FO₂]⁺ | -34.9688 | •Cl |

| 143.0248 | [C₇H₅³⁵ClO]⁺ | -47.0035 | •CH₃, HF |

| 125.0327 | [C₇H₆FO]⁺ | -64.9870 | •Cl, H₂O |

The fragmentation can be further detailed as follows:

Loss of a Hydroxyl Radical: The molecular ion at m/z 190.0197 can lose a hydroxyl radical (•OH) to form a resonance-stabilized cation at m/z 173.0166.

Dehydration: Elimination of a water molecule (H₂O) from the molecular ion can lead to the formation of a radical cation at m/z 172.0327. libretexts.org

Loss of a Methyl Radical: The methoxy group can undergo cleavage, resulting in the loss of a methyl radical (•CH₃) to yield an ion at m/z 175.0248.

Loss of a Chlorine Radical: The cleavage of the carbon-chlorine bond results in the loss of a chlorine radical (•Cl), producing an ion at m/z 155.0275.

Sequential Losses: More complex fragmentation can occur through sequential losses. For example, the loss of a methyl radical followed by the elimination of hydrogen fluoride would result in an ion at m/z 143.0248. Similarly, the loss of a chlorine radical followed by dehydration would produce an ion at m/z 125.0327.

Applications and Advanced Chemical Systems Involving 6 Chloro 2 Fluoro 3 Methoxybenzyl Alcohol

Role of 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol as a Precursor in Materials Science (e.g., Polymers, Liquid Crystals, Composites)

The potential of 6-chloro-2-fluoro-3-methoxybenzyl alcohol as a building block in materials science is primarily derived from its ability to be converted into functionalized monomers. The benzyl (B1604629) alcohol group can be readily oxidized to an aldehyde, which then serves as a key intermediate for synthesizing a variety of polymerizable structures.

While direct polymerization of 6-chloro-2-fluoro-3-methoxybenzyl alcohol is not common, its derivative, 6-chloro-2-fluoro-3-methoxybenzaldehyde (B37438), is a valuable precursor for creating specialized monomers. For instance, through Knoevenagel condensation with active methylene (B1212753) compounds like isobutyl cyanoacetate, it can be converted into trisubstituted ethylene (B1197577) monomers such as isobutyl phenylcyanoacrylates (IPCAs).

Research on structurally similar halogenated phenylcyanoacrylates has shown that while they exhibit low reactivity in radical homopolymerization due to steric hindrance, they readily participate in copolymerization with monosubstituted alkenes like styrene (B11656). chemrxiv.org The incorporation of these halogenated monomers into a polymer chain can significantly alter the properties of the resulting copolymer. In the case of copolymers derived from 6-chloro-2-fluoro-3-methoxybenzyl alcohol, the presence of chlorine, fluorine, and methoxy (B1213986) groups on the phenyl ring of the monomer unit would be expected to impart specific characteristics.

Elemental analysis of copolymers of styrene with various halogen-substituted IPCAs has confirmed the successful incorporation of the functional monomer, with percentages ranging from 14.7 to 34.2 mol%. chemrxiv.org This indicates a relatively high reactivity of these specialized monomers towards the styrene radical, a typical characteristic for halogen ring-substituted phenylcyanoacrylate esters. chemrxiv.org

The introduction of the 6-chloro-2-fluoro-3-methoxybenzyl moiety into a polymer backbone allows for the fine-tuning of material properties. The distinct electronic and steric effects of the substituents play a crucial role in determining the final characteristics of the material.

Thermal Stability: The presence of halogen atoms, particularly fluorine, on the aromatic ring can increase the thermal stability of the polymer due to the high strength of the C-F bond.

Optical Properties: The high electronegativity and polarity of the C-F and C-Cl bonds can influence the refractive index and optical clarity of the material.

Chemical Resistance: Halogenated polymers often exhibit enhanced resistance to chemical attack and environmental degradation.

Solubility and Processing: The methoxy group can modify the polarity of the monomer, influencing the solubility of the resulting polymer in various organic solvents and affecting its processing characteristics.

The strategic placement of these functional groups provides a method for designing polymers with a predefined set of properties, making them suitable for specialized applications in optics, electronics, and high-performance coatings.

| Property Influenced | Contributing Substituent(s) | Expected Effect |

| Thermal Stability | Fluoro, Chloro | Increased stability due to high bond energies |

| Refractive Index | Fluoro, Chloro, Methoxy | Modification of optical properties |

| Dielectric Constant | Fluoro, Chloro | Lowered dielectric constant |

| Solubility | Methoxy | Enhanced solubility in specific organic solvents |

| Chemical Resistance | Fluoro, Chloro | Improved resistance to degradation |

Exploration of 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol and Derivatives as Ligands in Catalysis

The molecular framework of 6-chloro-2-fluoro-3-methoxybenzyl alcohol is a promising scaffold for the development of novel ligands for metal-catalyzed reactions. The hydroxyl group provides a coordination site or a handle for further functionalization, while the substituted aromatic ring can exert significant steric and electronic influences on a metal center.

Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a reaction, preferentially forming one enantiomer of a product. nih.gov While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands have gained prominence and often outperform their symmetric counterparts. nih.gov 6-Chloro-2-fluoro-3-methoxybenzyl alcohol can serve as a starting material for such nonsymmetrical chiral ligands.

The synthesis could involve several strategies:

Ortho-lithiation: Directed ortho-lithiation of the aromatic ring, guided by the methoxy or modified alcohol group, would allow for the introduction of other coordinating groups, such as phosphines or amines, to create bidentate ligands.

Functionalization of the Hydroxyl Group: The alcohol moiety can be converted into an ether or ester linked to another chiral coordinating unit.

Derivatization to Amines: Conversion of the alcohol to a benzyl amine would open pathways to synthesize chiral diamine or amino-alcohol ligands, which are effective in many asymmetric transformations. researchgate.net

The electronic dissymmetry created by the chloro, fluoro, and methoxy groups can be advantageous, allowing for more precise electronic tuning of the metal center's reactivity and selectivity. nih.gov

| Ligand Design Strategy | Target Ligand Type | Potential Asymmetric Reaction |

| Ortho-lithiation & Phosphination | P,O-type Ligand | Palladium-catalyzed Allylic Alkylation |

| Etherification with Chiral Moiety | Chiral Ether-Phosphine | Rhodium-catalyzed Hydrogenation |

| Conversion to Amine & Derivatization | Chiral Amino-Alcohol | Diethylzinc Addition to Aldehydes |

Ligands derived from 6-chloro-2-fluoro-3-methoxybenzyl alcohol could be applied in various homogeneous catalytic systems , where the catalyst is dissolved in the reaction medium. The electronic properties imparted by the substituents would influence the efficacy of catalysts for reactions such as cross-coupling, hydrogenation, and hydroformylation.

For heterogeneous catalysis , these ligands could be immobilized on solid supports. The benzyl alcohol group provides a convenient anchor point for grafting the molecule onto materials like silica, alumina, or polymers. This heterogenization of a molecular catalyst combines the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction products and potential for recycling. Metal-organic frameworks (MOFs), which have well-defined microporous structures, also serve as excellent platforms for anchoring such functional ligands, creating bifunctional catalysts with both acidic and basic sites. acs.org

Integration of 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. 6-Chloro-2-fluoro-3-methoxybenzyl alcohol possesses several functional groups capable of participating in these interactions, making it an interesting building block for designing supramolecular architectures.

The key interactions that can be exploited include:

Hydrogen Bonding: The primary hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, enabling the formation of chains, sheets, or more complex networks. The oxygen atom of the methoxy (-OCH₃) group can also act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms). While fluorine is a weak halogen bond donor, it can participate in other dipole-dipole interactions.

Weak C-H···O and C-H···F Interactions: These weaker hydrogen bonds can provide additional stability and directionality to the crystal packing.

These noncovalent interactions can work cooperatively to guide the self-assembly of the molecules into well-defined crystal structures. acs.org The study of related fluorobenzyl derivatives has shown that weak hydrogen bonds, halogen bonds, and other unorthodox contacts can collectively generate complex supramolecular self-assemblies in the crystalline state. acs.org By modifying the molecule, for example, by esterifying the alcohol, the balance of these interactions can be shifted to create different architectures, such as liquid crystals or gels, with specific functions.

Self-Assembly Processes and Molecular Recognition

Currently, there is a lack of published research investigating the self-assembly processes of 6-chloro-2-fluoro-3-methoxybenzyl alcohol. The interplay of its chloro, fluoro, and methoxy substituents, along with the hydroxyl group of the benzyl alcohol, could theoretically lead to a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and dipole-dipole interactions. These forces are fundamental to the spontaneous organization of molecules into ordered supramolecular structures. However, without experimental data, any discussion of its self-assembly behavior remains speculative.

Similarly, the capacity of 6-chloro-2-fluoro-3-methoxybenzyl alcohol to act as a host or guest in molecular recognition events has not been documented. Research in this area would involve studying its binding affinities and specificities with other molecules, which is crucial for applications in sensing, catalysis, and drug delivery.

Design of Functional Supramolecular Systems

The design and construction of functional supramolecular systems are contingent on a thorough understanding of the self-assembly and molecular recognition properties of the constituent molecules. Given the absence of foundational research in these areas for 6-chloro-2-fluoro-3-methoxybenzyl alcohol, its application in the rational design of complex, functional supramolecular architectures has not been realized. Future investigations could explore its potential incorporation into liquid crystals, gels, or crystalline solids with tailored properties.

Investigation of Photophysical Properties of 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol for Optoelectronic Applications

The potential of 6-chloro-2-fluoro-3-methoxybenzyl alcohol in the field of optoelectronics is another area that awaits exploration. The photophysical properties of a molecule are determined by its electronic structure, which is influenced by its constituent atoms and their arrangement.

Fluorescence and UV-Vis Spectroscopic Studies

A comprehensive study of the fluorescence and UV-Vis spectroscopic properties of 6-chloro-2-fluoro-3-methoxybenzyl alcohol would be the first step in assessing its suitability for optoelectronic applications. UV-Vis spectroscopy would reveal the wavelengths of light the molecule absorbs, while fluorescence spectroscopy would provide insights into its emissive properties, including its quantum yield and lifetime. This fundamental data is currently unavailable in the scientific literature.

The following table outlines the type of data that would be generated in such a study:

| Spectroscopic Property | Data to be Determined | Potential Significance |

| UV-Vis Absorption | Maximum Absorption Wavelength (λmax) | Indicates the energy of electronic transitions. |

| Molar Absorptivity (ε) | Measures the molecule's ability to absorb light. | |

| Fluorescence Emission | Maximum Emission Wavelength (λem) | Determines the color of emitted light. |

| Fluorescence Quantum Yield (ΦF) | Efficiency of the fluorescence process. | |

| Fluorescence Lifetime (τ) | Duration of the excited state. |

Development of Photoactive Scaffolds

Once the fundamental photophysical properties are understood, 6-chloro-2-fluoro-3-methoxybenzyl alcohol could potentially be used as a building block for more complex photoactive scaffolds. Its functional groups offer sites for chemical modification, allowing for the tuning of its electronic and, consequently, its optical properties. However, without the initial characterization, its role in the development of materials for applications such as organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy remains hypothetical.

Emerging Research Directions and Future Challenges in 6 Chloro 2 Fluoro 3 Methoxybenzyl Alcohol Chemistry

Development of Novel and Sustainable Synthetic Routes for 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol

The traditional multi-step synthesis of complex benzyl (B1604629) alcohols often involves hazardous reagents, significant waste production, and harsh reaction conditions. Consequently, a primary challenge in the chemistry of 6-chloro-2-fluoro-3-methoxybenzyl alcohol is the development of novel and sustainable synthetic methodologies that are both efficient and environmentally benign.

A promising frontier is the application of electro-organic synthesis. Research has demonstrated the successful synthesis of related compounds, such as 2-chloro-6-fluorobenzylalcohol, through the electrochemical reduction of the corresponding benzaldehyde (B42025). isroset.org This approach avoids the need for chemical reducing agents, often metal hydrides, which can be hazardous and difficult to handle on a large scale. The process is typically diffusion-controlled and can be carried out at room temperature using a glassy carbon electrode, representing a significant step towards greener chemical manufacturing. isroset.org

Another sustainable strategy involves the use of recyclable, polymer-bound reagents. For instance, polymer-supported nano-cerium methoxyborohydride has been shown to be an efficient and selective reagent for the reduction of various substituted aldehydes to their corresponding alcohols. tsijournals.com These reagents offer intrinsic advantages such as ease of product workup through simple filtration and the potential for regeneration and reuse of the polymeric support, minimizing waste. tsijournals.com The high chemoselectivity of such systems, capable of reducing aldehydes in the presence of ketones, makes them particularly suitable for the synthesis of complex molecules. tsijournals.com

Furthermore, research into transition-metal-free reaction pathways is gaining traction. Methodologies such as the t-BuONa-mediated radical coupling of aromatic alcohols offer a pathway for C-C bond formation without the need for expensive and potentially toxic heavy metal catalysts. nih.gov The principles of borrowing hydrogen or hydrogen auto-transfer are also central to green synthetic strategies, enabling the use of alcohols as alkylating agents with water as the only byproduct. nih.gov While not yet applied directly to 6-chloro-2-fluoro-3-methoxybenzyl alcohol, these sustainable methods represent a key future research direction for its synthesis.

Table 1: Comparison of Synthetic Methodologies for Substituted Benzyl Alcohols

| Method | Key Features | Advantages | Challenges |

| Electrochemical Reduction | Uses electric current to reduce a precursor (e.g., aldehyde). | Avoids chemical reductants, mild conditions, high selectivity. isroset.org | Requires specialized equipment, optimization of electrode materials and reaction conditions. |

| Polymeric Reagents | Employs a reducing agent bound to a solid polymer support. | Easy product separation, recyclable reagent, high chemoselectivity. tsijournals.com | Initial cost of reagent, potential for reduced reactivity compared to solution-phase counterparts. |

| Transition-Metal-Free Coupling | Utilizes radical mechanisms mediated by strong bases. | Avoids heavy metal catalysts, cost-effective, high atom economy. nih.gov | Substrate scope may be limited, requires careful control of reaction conditions. |

Unexplored Reactivity Patterns and Chemical Transformations of the 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol Core

The reactivity of the 6-chloro-2-fluoro-3-methoxybenzyl alcohol core is dictated by the interplay of its functional groups: the primary alcohol, the aromatic ring, and the electron-withdrawing halogen substituents (Cl, F) and electron-donating methoxy (B1213986) group (-OCH3). While specific studies on this molecule are scarce, its potential reactivity can be inferred from established transformations of related benzyl alcohols, presenting a fertile ground for future investigation.

One fundamental transformation is the conversion of the benzylic alcohol to a benzyl halide. A variety of methods exist for the chemoselective chlorination of benzyl alcohols under neutral conditions, for example, using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Such reactions are often rapid, high-yielding, and compatible with sensitive functional groups, proceeding primarily via an SN2 pathway. organic-chemistry.org The presence of the ortho-fluoro and chloro substituents in the target molecule would likely influence the rate and mechanism of this substitution, an area that remains to be explored. The reactivity towards other halogenating agents, such as HBr, is also expected to be modulated by the electronic nature of the ring substituents. stackexchange.com

Another area of interest is etherification. The reaction of benzyl alcohol with atomic chlorine, for instance, has been shown to generate hydrochloric acid in situ, which then catalyzes the acid-catalyzed dehydration and SN2 reaction between two alcohol molecules to form dibenzyl ether. nih.govresearchgate.net Investigating the propensity of 6-chloro-2-fluoro-3-methoxybenzyl alcohol to undergo self-etherification or react with other alcohols under various catalytic conditions (acidic, basic, metal-catalyzed) could yield novel ether compounds. researchgate.netresearchgate.net

Furthermore, the alcohol moiety is susceptible to oxidation to form the corresponding aldehyde, 6-chloro-2-fluoro-3-methoxybenzaldehyde (B37438). This aldehyde is itself a valuable intermediate. chemdad.com Exploring selective and sustainable oxidation methods that are compatible with the halogen and methoxy groups is a key challenge. The unique substitution pattern also makes the aromatic ring a candidate for further functionalization through electrophilic or nucleophilic aromatic substitution, although the directing effects of the existing groups would lead to complex regiochemical outcomes that warrant detailed study.

Advancements in Computational Methodologies for 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol Studies

Computational chemistry provides powerful tools for predicting and understanding the structure, properties, and reactivity of molecules, offering insights that can guide experimental work. For a molecule like 6-chloro-2-fluoro-3-methoxybenzyl alcohol, with its conformational flexibility and potential for intramolecular interactions, computational methodologies are particularly valuable.

Ab initio and Density Functional Theory (DFT) calculations are at the forefront of these studies. Research on substituted benzyl alcohols has used these methods to investigate the effects of substituents on hydrogen bonding and conformational preferences. iaea.orgrsc.org For 6-chloro-2-fluoro-3-methoxybenzyl alcohol, DFT could be used to determine the relative energies of different conformers, particularly concerning the orientation of the -CH₂OH and -OCH₃ groups relative to the ortho-substituents. The presence of the ortho-fluoro atom allows for the possibility of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (OH···F), which has been studied in related systems and significantly influences conformational stability. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational avenue. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) correlate the 3D steric and electrostatic properties of a series of molecules with their biological activity. researchgate.net Such studies on derivatives of 6-chloro-2-fluoro-3-methoxybenzyl alcohol could guide the design of new compounds with enhanced properties for specific applications, such as pharmaceutical inhibitors. researchgate.net

Computational analysis can also predict reactivity. By mapping the electrostatic potential surface, regions susceptible to nucleophilic or electrophilic attack can be identified. nih.gov Furthermore, DFT can be used to model reaction mechanisms and transition states for potential transformations, such as oxidation or nucleophilic substitution, providing a molecular-level understanding of how the unique substitution pattern influences the molecule's chemical behavior. researchgate.net

Table 2: Application of Computational Methods to Substituted Benzyl Alcohols

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms. | Predicts stable conformers, intramolecular hydrogen bonding, transition state energies, and reaction pathways. rsc.orgnih.gov |

| Ab initio Methods | Calculation of binding energies. | Quantifies the strength of intermolecular interactions, such as hydrogen bonds with solvent molecules. iaea.org |

| 3D-QSAR / CoMFA | Correlating structure with biological activity. | Identifies key steric and electrostatic features required for activity, guiding new molecular design. researchgate.net |

| Electrostatic Potential Mapping | Visualization of charge distribution. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. nih.gov |

Potential for 6-Chloro-2-fluoro-3-methoxybenzyl Alcohol in Advanced Chemical Technologies

The true value of a chemical intermediate lies in its utility as a building block for more complex, functional molecules. 6-Chloro-2-fluoro-3-methoxybenzyl alcohol, and its closely related derivatives, are positioned to be key components in several advanced technologies, most notably in pharmaceuticals and materials science.

The substitution pattern of the molecule is particularly relevant to medicinal chemistry. The 3-chloro-2-fluorobenzyl moiety is a key structural component of Elvitegravir, an integrase inhibitor used for the treatment of HIV infection. google.com The presence and position of halogen atoms are known to critically influence the pharmacokinetic and pharmacodynamic properties of drug molecules, affecting factors like metabolic stability and binding affinity. nih.gov Therefore, 6-chloro-2-fluoro-3-methoxybenzyl alcohol serves as a valuable precursor for synthesizing analogs of known drugs or as a fragment for the discovery of new bioactive compounds.

Beyond pharmaceuticals, the aldehyde precursor, 6-chloro-2-fluoro-3-methoxybenzaldehyde, is noted as a useful research chemical and an intermediate in the production of paints, plastics, synthetic resins, and dyes. chemdad.com This suggests that the alcohol could similarly be used in the synthesis of specialized polymers and colorants. The benzyl group can be incorporated into polymer backbones or used as a pendant group to modify material properties. The specific substituents (Cl, F, OCH₃) can enhance properties such as thermal stability, flame retardancy, and solubility, making the resulting materials suitable for advanced technological applications.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2-fluoro-3-methoxybenzyl alcohol, and how can reaction conditions be optimized to minimize byproducts?

-

Methodological Answer : A two-step synthesis involving selective halogenation and methoxylation is commonly employed. For example, chlorination of a benzyl alcohol precursor using SOCl₂ or PCl₃ under anhydrous conditions at 0–5°C can yield chloro intermediates . Subsequent fluorination via nucleophilic aromatic substitution (e.g., using KF in DMF at 80°C) followed by methoxylation with NaOMe/MeOH under reflux ensures regioselectivity . Optimization requires monitoring reaction progress via HPLC or GC-MS to identify intermediates (e.g., 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol as a common byproduct) .

-

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 70–75 (fluorination) | Reduces hydrolysis |

| Solvent Polarity | DMF > THF | Enhances SNAr reactivity |

| Reaction Time | 6–8 hours | Minimizes over-fluorination |

Q. Which spectroscopic techniques are most effective for structural characterization, and how can conflicting data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying methoxy (-OCH₃, δ ~3.3–3.5 ppm) and benzyl alcohol (-CH₂OH, δ ~4.6–5.0 ppm) groups. Discrepancies in coupling constants (e.g., JF-H ~10–12 Hz for ortho-F) may arise due to solvent polarity or hydrogen bonding .

- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., distinguishing 2-fluoro vs. 3-fluoro isomers). SHELX programs (e.g., SHELXL) are preferred for refining structures with heavy atoms like Cl and F .

- Resolution Strategy : Cross-validate using IR (O-H stretch ~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₇ClFO₂, M+Na⁺ calc. 217.01) .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OCH₃) influence the compound’s reactivity in cross-coupling reactions, and what computational models support these findings?

- Methodological Answer :